molecular formula C35H46N6O9 B8104345 Gly-Gly-Gly-PEG4-DBCO

Gly-Gly-Gly-PEG4-DBCO

Cat. No.: B8104345
M. Wt: 694.8 g/mol
InChI Key: IQIPCHLKYRUJEB-UHFFFAOYSA-N
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Description

Gly-Gly-Gly-PEG4-DBCO is a compound that combines a peptide sequence (Gly-Gly-Gly) with a polyethylene glycol (PEG) spacer and a dibenzocyclooctyne (DBCO) group. This compound is primarily used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). The DBCO group allows for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules, making it a valuable tool in click chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gly-Gly-Gly-PEG4-DBCO involves several steps:

    Peptide Synthesis: The Gly-Gly-Gly sequence is synthesized using standard solid-phase peptide synthesis (SPPS) techniques.

    PEGylation: The peptide is then conjugated with a PEG4 spacer to enhance solubility and flexibility.

    DBCO Conjugation: Finally, the DBCO group is attached to the PEGylated peptide through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Gly-Gly-Gly-PEG4-DBCO primarily undergoes:

    Click Reactions: The DBCO group reacts with azide-containing molecules through SPAAC.

    Cleavage Reactions: The PEG4 spacer can be cleaved under specific conditions, releasing the peptide and DBCO components.

Common Reagents and Conditions

    SPAAC Reactions: Typically conducted in aqueous or organic solvents at room temperature.

    Cleavage Reactions: Conditions vary depending on the specific cleavage mechanism (e.g., enzymatic, acidic, or reductive).

Major Products

Scientific Research Applications

Gly-Gly-Gly-PEG4-DBCO has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Gly-Gly-Gly-PEG4-DBCO involves:

    SPAAC Reaction: The DBCO group undergoes a strain-promoted alkyne-azide cycloaddition with azide-containing molecules, forming stable triazole linkages.

    Cleavage: The PEG4 spacer can be cleaved under specific conditions, releasing the conjugated molecules.

Molecular Targets and Pathways

Comparison with Similar Compounds

Similar Compounds

    Gly-Gly-Gly-PEG4-Alkyne: Similar structure but with an alkyne group instead of DBCO.

    Gly-Gly-Gly-PEG4-Azide: Contains an azide group, used for similar click chemistry applications.

Uniqueness

Gly-Gly-Gly-PEG4-DBCO is unique due to its:

Properties

IUPAC Name

N-[2-[2-[2-[2-[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46N6O9/c36-23-32(43)39-25-34(45)40-24-33(44)38-14-16-48-18-20-50-22-21-49-19-17-47-15-13-37-31(42)11-12-35(46)41-26-29-7-2-1-5-27(29)9-10-28-6-3-4-8-30(28)41/h1-8H,11-26,36H2,(H,37,42)(H,38,44)(H,39,43)(H,40,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIPCHLKYRUJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCNC(=O)CNC(=O)CNC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46N6O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

694.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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